Protogracillin

Description

Context within Steroidal Saponin (B1150181) Research

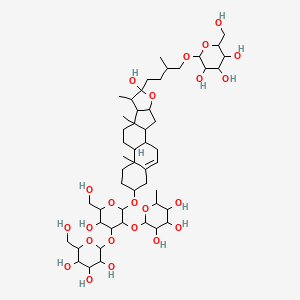

Steroidal saponins (B1172615) are a major class of natural glycosides characterized by a steroid aglycone skeleton linked to one or more sugar chains. semanticscholar.org These compounds are widely distributed in the plant kingdom, particularly in monocotyledonous plants. semanticscholar.orgmdpi.com Within this broad category, Protogracillin is classified as a furostanol saponin. mdpi.com This classification is based on its specific aglycone structure, which features a pentacyclic ABCDE ring system with a sixth, open F-ring. mdpi.com

The chemical structure of this compound is foundational to its role in steroidal saponin research. It often co-occurs with other saponins, such as dioscin, gracillin, and parvifloside, in plants like those from the Dioscorea and Paris genera. chemfaces.commdpi.comnih.gov Research indicates that furostanol saponins like this compound can act as biosynthetic precursors to spirostanol (B12661974) saponins. For instance, the enzymatic hydrolysis of the β-glucoside at the C-26 position of a furostanol saponin can lead to the formation of a closed F-ring, converting it into a spirostanol saponin. mdpi.com This relationship highlights the dynamic nature of saponin biosynthesis in plants and positions this compound as a key intermediate in these metabolic pathways.

Significance in Natural Product Chemistry

The significance of this compound in natural product chemistry stems from several factors. nih.gov Natural products have historically been a crucial source of new medicines, and saponins, in particular, are known for a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer effects. semanticscholar.orgnih.gov

This compound is particularly noteworthy as it can be isolated from various medicinal plants, sometimes in significant quantities. tandfonline.com For example, it is a primary glycoside found in the tubers of Dioscorea zingiberensis, accounting for 2-5% of the total steroidal saponins. tandfonline.com Its availability makes it a viable starting material for the semi-synthesis of other valuable compounds. A key example is its conversion to Prosapogenin (B1211922) A, a secondary glycoside that exhibits more potent pharmacological activities, including stronger antifungal and antiproliferative effects, than its parent compound. tandfonline.comresearchgate.netresearchgate.net The development of efficient enzymatic hydrolysis methods to achieve this conversion is an active area of research, aiming to provide a more sustainable and efficient alternative to conventional chemical methods. tandfonline.comtandfonline.com

| Property | Value |

| Molecular Formula | C51H84O23 nih.gov |

| Molar Mass | 1065.2 g/mol nih.gov |

| Appearance | White or slightly yellow powder |

| Solubility | Soluble in water, DMSO, Pyridine, Methanol (B129727), Ethanol |

| Classification | Steroid Saponin, Furostanol Saponin nih.govmdpi.com |

Overview of Research Trajectories

Research on this compound has followed several key trajectories, from its initial isolation and characterization to the exploration of its biological potential and its use as a synthetic precursor.

Isolation and Sourcing : A primary focus of early research was the identification and isolation of this compound from various plant sources. It has been successfully isolated from the rhizomes of Dioscorea collettii var. hypoglauca, the tubers of Dioscorea zingiberensis, and plants such as Paris polyphylla and Tribulus terrestris. nih.govtandfonline.comnih.govresearchgate.net Chromatographic techniques are typically employed for its purification. tandfonline.com

Biological Activity Screening : this compound and its derivatives have been investigated for a range of pharmacological activities. Studies have revealed its anti-thrombotic effects, suggesting potential applications in cardiovascular health. chemicalbook.comchemfaces.com While this compound itself has shown some bioactivity, its derivatives and related compounds, such as methyl this compound and gracillin, have been more extensively studied for their cytotoxic effects against various human cancer cell lines. nih.gov For instance, methyl this compound has shown selective cytotoxicity against leukemia, CNS cancer, and prostate cancer cell lines. nih.gov The antifungal properties of steroidal saponins are also a significant area of research, with studies indicating that the structure and sugar moieties of these compounds play a crucial role in their activity against pathogenic fungi. nih.gov

Biocatalytic Conversion : A more recent and significant research trajectory involves the enzymatic conversion of this compound into more bioactive secondary saponins like Prosapogenin A. tandfonline.comresearchgate.net This research addresses the low in vivo bioavailability of this compound due to its high polarity. researchgate.net By removing a sugar moiety, the resulting Prosapogenin A shows enhanced pharmacological potential, making it a more promising candidate for drug development. tandfonline.comresearchgate.net This approach, utilizing enzymes like β-dextranase, represents a "green" chemistry method that is more efficient and environmentally friendly than traditional acid hydrolysis. tandfonline.comresearchgate.net

Properties

IUPAC Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCGZPQYTRHQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trigofoenoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99664-39-8 | |

| Record name | Trigofoenoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 - 248 °C | |

| Record name | Trigofoenoside D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Botanical Significance of Protogracillin

Identification of Plant Sources

Protogracillin has been isolated and identified from several plant species, highlighting its distribution across different botanical families.

This compound is found in the rhizomes of Dioscorea zingiberensis C.H. Wright chemfaces.commedchemexpress.comoup.combohrium.comtandfonline.com. This species is recognized for its rich content of steroidal saponins (B1172615), which are believed to contribute to its potential anti-thrombotic properties and role in cardiovascular health medchemexpress.combohrium.com. Within the tubers of D. zingiberensis, this compound is classified as a water-soluble furostanol saponin (B1150181) and constitutes approximately 2% to 5% of the total steroidal saponins (TSS) tandfonline.com.

The Dioscorea genus, commonly known as yams, is a significant source of steroidal saponins, including this compound.

Dioscorea collettii : this compound has been identified in Dioscorea collettii nih.govresearcher.lifethieme-connect.comresearchgate.net. Specifically, studies have reported its isolation from D. collettii var. hypoglauca, a variety known for its furostanol saponins, which are investigated for their antineoplastic properties researcher.lifethieme-connect.com.

Dioscorea nipponica : This species is a notable source of this compound mdpi.comnih.govmdpi.comresearchgate.netmdpi.com. Research has confirmed the presence of this compound among the steroidal saponins isolated from D. nipponica rhizomes, contributing to the plant's diverse pharmacological activities mdpi.commdpi.commdpi.com.

Dioscorea opposita : this compound is found in the rhizomes and tubers of Dioscorea opposita Thunb. chemfaces.commdpi.comchemicalbook.comchemicalbook.comnih.gov. This species is frequently studied for its steroidal saponin content, with this compound being a key identified compound chemfaces.comchemicalbook.comchemicalbook.comnih.gov.

Dioscorea parviflora : this compound has been successfully isolated from the rhizomes of Dioscorea parviflora Ting knapsackfamily.comjipb.netjipb.netresearchgate.net.

Dioscorea esculenta : The tubers of Dioscorea esculenta, commonly referred to as lesser yam, contain this compound alongside other steroidal saponins knapsackfamily.comwu.ac.thwu.ac.thresearchgate.nettandfonline.comtandfonline.com. These compounds are associated with potential anti-cancer activities wu.ac.thwu.ac.th.

This compound is among the secondary metabolites identified in Paris polyphylla J.E. Smith chemfaces.comnih.govfrontiersin.orgresearchgate.netscience.gov. This plant is highly valued in traditional Indian and Chinese medicine, particularly for its reported anticancer properties chemfaces.comresearchgate.net. The isolation of this compound contributes to the understanding of the plant's complex chemical composition.

Tribulus terrestris is another plant where this compound has been identified as a constituent saponin caymanchem.comtherascience.comtuasaude.combmxxsports.comsemanticscholar.org. The plant is known for its rich saponin profile, which includes protodioscin (B192190) and this compound, contributing to its various documented biological effects therascience.comtuasaude.comsemanticscholar.org.

Biosynthesis and Metabolic Pathways of Protogracillin

Upstream Isoprenoid Pathways

The journey to Protogracillin begins with the synthesis of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two independent pathways for their production: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. researchgate.net

Mevalonate (MVA) Pathway

Operating primarily in the cytoplasm, the MVA pathway is a crucial source of IPP for the synthesis of triterpenoids and sterols. scielo.brfrontiersin.org The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.brmetwarebio.com This is followed by the critical, rate-limiting step where HMG-CoA reductase (HMGR) reduces HMG-CoA to mevalonate. scielo.brfrontiersin.orgnih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. metwarebio.comnih.govetals.org

Key Enzymes in the Mevalonate Pathway

| Enzyme | Function |

|---|---|

| Acetyl-CoA C-acetyltransferase (AACT) | Condenses two acetyl-CoA molecules. scielo.br |

| HMG-CoA synthase (HMGS) | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. metwarebio.comnih.gov |

| HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate (rate-limiting step). scielo.brfrontiersin.orgnih.gov |

| Mevalonate kinase (MVK) | Phosphorylates mevalonate. scielo.brnih.gov |

| Phosphomevalonate kinase (PMK) | Further phosphorylates mevalonate-5-phosphate. nih.gov |

Methylerythritol 4-Phosphate (MEP) Pathway

Located within the plastids, the MEP pathway provides the IPP and DMAPP for the biosynthesis of various other essential compounds. rsc.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). nih.govnih.govresearchgate.net DXP is then converted to MEP by DXP reductoisomerase (DXR). nih.govnih.govbiorxiv.org A series of subsequent enzymatic reactions ultimately yields IPP and DMAPP. rsc.orgresearchgate.netnih.gov

Key Enzymes in the Methylerythritol 4-Phosphate Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the formation of DXP from pyruvate and glyceraldehyde 3-phosphate. nih.govnih.govresearchgate.net |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR/IspC | Converts DXP to MEP. nih.govnih.govbiorxiv.org |

| MEP cytidylyltransferase | IspD | Catalyzes the formation of CDP-ME from MEP. nih.gov |

| CDP-ME kinase | IspE | Phosphorylates CDP-ME to form CDP-MEP. researchgate.net |

| MEcPP synthase | IspF | Converts CDP-MEP to MEcPP. nih.gov |

| HMBPP synthase | IspG | Reduces MEcPP to HMBPP. nih.govnih.gov |

Formation of Squalene (B77637) and Sterol Intermediates

The IPP and DMAPP generated from the MVA and MEP pathways are the foundational building blocks for the steroidal skeleton of this compound. These molecules are condensed to form farnesyl diphosphate (FPP), which then undergoes further enzymatic conversion.

Squalene Synthase (SQS)

Following its synthesis, squalene is converted to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SE), another key rate-limiting enzyme in the pathway. nih.govresearchgate.netnih.gov

Cholesterol and Phytosterol Precursors

The linear 2,3-oxidosqualene molecule is then cyclized to form the foundational tetracyclic sterol skeleton. This crucial step is catalyzed by oxidosqualene cyclases (OSCs), such as cycloartenol (B190886) synthase (CAS). nih.govtandfonline.comnih.govmdpi.com CAS converts 2,3-oxidosqualene into cycloartenol, the primary precursor for the biosynthesis of phytosterols (B1254722) (plant sterols). tandfonline.comnih.govmdpi.com

A series of subsequent enzymatic modifications, including demethylation, isomerization, and reduction, transform cycloartenol into various phytosterols. nih.govresearchgate.nethelsinki.finih.gov Cholesterol, which serves as a direct precursor to many steroidal saponins (B1172615), is also synthesized through this pathway. tmc.edu The biosynthesis of this compound in plants like Dioscorea transversa has been shown to proceed via a cholesterol intermediate. tmc.edu

Key Enzymatic Transformations and Glycosylation Steps

The final stage in the biosynthesis of this compound involves a series of modifications to the sterol backbone, primarily through the action of cytochrome P450 monooxygenases and UDP-dependent glycosyltransferases (UGTs). frontiersin.org These enzymes are responsible for the hydroxylation, oxidation, and subsequent glycosylation of the sterol precursor.

The steroidal aglycone is decorated with sugar moieties in a stepwise manner by specific UGTs. nih.govoup.com These enzymes transfer sugar units, such as glucose and rhamnose, from activated UDP-sugar donors to the sterol scaffold, creating the characteristic sugar chains of this compound. nih.govnih.govdtu.dkacs.org this compound itself is formed by the covalent attachment of glucose and rhamnose to the aglycone skeleton via C-O glycosidic bonds. tandfonline.com This glycosylation is critical for the solubility and biological activity of the final saponin (B1150181).

Role of Cytochrome P450 Enzymes (CYP450)

Cytochrome P450 enzymes are a large superfamily of heme-containing monooxygenases that play a critical role in the biosynthesis of various plant secondary metabolites, including steroidal saponins. frontiersin.orgwikipedia.org In the biosynthesis of this compound, CYP450s are responsible for the site-specific oxidation of the initial triterpenoid (B12794562) or steroid skeleton. frontiersin.org These oxidation reactions, primarily hydroxylations, are essential for creating the necessary attachment points for subsequent glycosylation. frontiersin.orgmdpi.com

The biosynthesis of the this compound aglycone starts from a sterol precursor, which undergoes a series of oxidative modifications catalyzed by specific CYP450s. nih.govgenome.jp These enzymes introduce hydroxyl groups at specific carbon positions on the steroid nucleus. While the exact CYP450s involved in each step of this compound's aglycone formation are a subject of ongoing research, studies on related saponins have identified several key CYP450 families. For instance, the CYP716A and CYP72A subfamilies are known to be heavily involved in the diversification of pentacyclic triterpenoid saponins. nih.gov In steroid biosynthesis, CYP enzymes are fundamental in converting cholesterol into various steroid hormones and other derivatives, a process analogous to the initial steps of sapogenin synthesis. nih.govmdpi.com These enzymatic modifications increase the polarity of the molecule and prepare it for glycosylation by UGTs. frontiersin.org

Table 1: Key Cytochrome P450 Families in Saponin Biosynthesis This table is generated based on available research data on saponin biosynthesis in various plant species.

| CYP450 Family/Subfamily | General Function in Saponin Biosynthesis | Example Plant Species |

|---|---|---|

| CYP716A | Multifunctional C-28 oxidation in triterpenoid saponin biosynthesis. | Medicago truncatula, Tomato |

| CYP72A | Hydroxylation at various positions of the triterpenoid skeleton. | Medicago truncatula |

| CYP90B1 | Steroid C-22 hydroxylation. | Arabidopsis thaliana |

| CYP85A | Involved in brassinosteroid biosynthesis, a related steroid pathway. | General in plants |

UDP-Glycosyltransferases (UGTs) in Glycoside Formation

The structural diversity and biological activity of saponins like this compound are largely determined by their attached sugar moieties. researchgate.net UDP-glycosyltransferases (UGTs) are the enzymes responsible for this crucial glycosylation step. nih.gov They catalyze the transfer of a sugar molecule, such as glucose, rhamnose, or xylose, from an activated UDP-sugar donor to the hydroxyl groups on the sapogenin backbone. oup.comexpasy.org This process, known as glycosylation, is typically the final stage in the biosynthesis of saponins. nih.gov

This compound possesses a complex branched oligosaccharide chain at the C-3 position of its steroidal aglycone and a single glucose molecule at the C-26 position. The assembly of this sugar chain is a stepwise process catalyzed by a series of specific UGTs. Each UGT exhibits regio- and stereo-specificity for both the sugar acceptor (the sapogenin or a partially glycosylated intermediate) and the UDP-sugar donor. oup.comnih.gov For example, a first UGT might attach a glucose molecule to the C-3 hydroxyl group of the aglycone. Subsequently, other UGTs would add further sugars, like rhamnose and another glucose, to form the branched chain. nih.gov Plant UGTs belong to the large GT1 family and are characterized by a conserved C-terminal domain of 44 amino acids known as the Plant Secondary Product Glycosyltransferase (PSPG) box. nih.govfrontiersin.org

Table 2: Characterized UGTs in Triterpenoid Saponin Biosynthesis This table provides examples of UGTs and their functions in the biosynthesis of various saponins, illustrating the types of enzymes involved in forming compounds like this compound.

| Enzyme | Source Organism | Substrate (Aglycone) | Function |

|---|---|---|---|

| UGT73K1 | Medicago truncatula | Hederagenin, Soyasapogenols | Glycosylation of the aglycone. oup.com |

| UGT71G1 | Medicago truncatula | Medicagenic acid | Glycosylation of the aglycone. oup.com |

| UGT74AE2 | Panax ginseng | Protopanaxadiol, Compound K | Glucosylation at the C-3 hydroxyl group. oup.com |

| UGTPn87 | Panax notoginseng | Protopanaxadiol-type saponins | Catalyzes elongation of sugar chains at C-3 or C-20 sites. nih.gov |

| UGT73C10/UGT73C11 | Barbarea vulgaris | Oleanolic acid, Hederagenin | Specific for 3-O-glucosylation. oup.com |

Furostanol Glycoside 26-O-β-Glucosidase (F26G) in Conversion to Spirostanol (B12661974) Saponins

This compound is a furostanol-type saponin, characterized by an open E-ring and a glucose molecule attached at the C-26 hydroxyl group. researchgate.netnih.gov In many plants, furostanol saponins are precursors to the more stable spirostanol saponins. rsc.org This conversion is a critical metabolic step catalyzed by the enzyme Furostanol Glycoside 26-O-β-Glucosidase (F26G). researchgate.net

F26G is a specific β-glucosidase that hydrolyzes the C-26 bound glucose moiety of furostanol glycosides. researchgate.netresearchgate.net The removal of this terminal glucose triggers a spontaneous, non-enzymatic intramolecular cyclization between the C-22 hydroxyl group and the C-26 carbon, forming the stable spiroketal structure characteristic of spirostanol saponins. researchgate.net This conversion is often associated with tissue damage or post-harvest processing. researchgate.net The enzyme shows high specificity for its substrate. For example, F26G purified from Costus speciosus rhizomes was found to be highly specific for cleaving the C-26 glucose of furostanol glycosides, with a Michaelis constant (Km) for this compound of 50 μM, indicating a high affinity. researchgate.net The activity of this enzyme can be strongly inhibited by typical β-glucosidase inhibitors like glucono-1,5-lactone and by the product aglycone, diosgenin (B1670711). researchgate.net

Table 3: Kinetic Properties of Furostanol Glycoside 26-O-β-Glucosidase (F26G) Data from studies on F26G from various plant sources.

| Enzyme Source | Substrate | Km (Michaelis Constant) | Optimal pH |

|---|---|---|---|

| Costus speciosus | This compound | 50 μM researchgate.net | Not specified |

| Solanum torvum (Torvosidase) | Torvoside A | 0.063 mM nih.gov | 5.0 nih.gov |

| Solanum torvum (Torvosidase) | Torvoside H | 0.068 mM nih.gov | 5.0 nih.gov |

| Dioscorea esculenta (DeF26G1) | Protodioscin (B192190) | Not specified | Not specified |

Transcriptomic and Genomic Insights into Biosynthetic Regulation

The biosynthesis of this compound and other saponins is tightly regulated at the genetic level. frontiersin.org The advent of high-throughput sequencing technologies has enabled transcriptomic and genomic analyses, providing significant insights into the genes and regulatory networks controlling these complex pathways. researchgate.netresearchgate.net

Transcriptome analysis of saponin-producing plants has led to the identification of numerous candidate genes encoding key biosynthetic enzymes, including oxidosqualene cyclases, CYP450s, and UGTs. mdpi.comnih.gov By comparing the transcriptomes of different tissues (e.g., leaves vs. roots) or plants under different conditions (e.g., with and without elicitor treatment), researchers can identify genes whose expression patterns correlate with saponin accumulation. researchgate.netmdpi.com For example, studies have shown that the expression of genes for saponin biosynthesis is often upregulated in response to plant signaling molecules like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), which are involved in plant defense. mdpi.comnih.gov

These studies have also identified various transcription factors (TFs)—such as bHLH, MYB, WRKY, and AP2/ERF—that act as master regulators of the saponin biosynthetic pathway. mdpi.comnih.gov These TFs can bind to the promoter regions of biosynthetic genes, activating their coordinated expression and leading to an increase in saponin production. frontiersin.org The identification of these regulatory elements and the biosynthetic genes themselves opens up possibilities for metabolic engineering to enhance the production of valuable saponins like this compound in plants or microbial systems. researchgate.net

Table 4: Summary of Transcriptomic and Genomic Findings in Saponin Biosynthesis This table summarizes key findings from transcriptomic studies on various saponin-producing plants.

| Finding | Methodology | Key Implication |

|---|---|---|

| Identification of hundreds of unigenes predicted to encode CYP450s and UGTs. nih.gov | RNA-seq of different plant tissues. | Provides a large pool of candidate genes for functional characterization. |

| Upregulation of SQS, SQE, bAS, CYP450, and UGT genes in response to Salicylic Acid (SA) treatment. mdpi.com | Comparative transcriptome analysis. | Demonstrates that saponin biosynthesis is inducible and linked to plant defense pathways. |

| Identification of specific transcription factors (e.g., TSAR3) that control branches of the saponin pathway. nih.gov | Co-expression network analysis and functional assays. | Reveals "master switches" for regulating the production of specific types of saponins. |

| Correlation of gene expression profiles with metabolite accumulation patterns. mdpi.comresearchgate.net | Integrated 'omics' (transcriptomics and metabolomics). | Strengthens the link between candidate genes and their specific roles in the biosynthetic pathway. |

Structural Classifications and Derivatives of Protogracillin

Mechanistic Studies of Biological Activities in Vitro and Preclinical in Vivo Models

Anti-cancer Mechanisms

The primary focus of existing research has been the cytotoxic and anti-proliferative effects of protogracillin derivatives against various human cancer cell lines.

Studies conducted by the National Cancer Institute (NCI) have evaluated the cytotoxic effects of methylated this compound compounds against a panel of 60 human cancer cell lines.

Methyl this compound (NSC-698792) , a furostanol saponin (B1150181) from Dioscorea collettii var. hypoglauca, demonstrated broad cytotoxic activity against the full panel of leukemia and solid tumor cell lines. doi.org It showed notable selectivity against several specific cancer cell lines, with growth inhibition 50% (GI₅₀) values of ≤2.0 μM for cell lines including KM12 (colon cancer), U251 (CNS cancer), MALME-3M and M14 (melanoma), 786-0 and UO-31 (renal cancer), and MDA-MB-231 (breast cancer). doi.org Analysis using the COMPARE computer program indicated that the cytotoxicity pattern of methyl this compound did not correlate with any standard anticancer agents in the NCI's database, suggesting a potentially novel mechanism of action. doi.org

Methyl protoneogracillin (B10789027) (NSC-698793) also exhibited potent cytotoxicity across all tested cell lines, with GI₅₀ values under 100 μM. nih.gov It was particularly effective against certain leukemia, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer cell lines, with GI₅₀ values of ≤2.0 μM. nih.gov The subpanels most sensitive to methyl protoneogracillin were leukemia, CNS cancer, and prostate cancer. nih.gov Similar to methyl this compound, its activity profile suggested a novel mechanism of action. nih.gov

Below is an interactive table summarizing the reported growth inhibition (GI₅₀) data for Methyl protoneogracillin against selected sensitive human cancer cell lines.

| Cancer Type | Cell Line | GI₅₀ (μM) |

|---|---|---|

| Leukemia | CCRF-CEM | ≤ 2.0 |

| Leukemia | RPMI-8226 | ≤ 2.0 |

| Colon Cancer | KM12 | ≤ 2.0 |

| CNS Cancer | SF-539 | ≤ 2.0 |

| CNS Cancer | U251 | ≤ 2.0 |

| Melanoma | M14 | ≤ 2.0 |

| Renal Cancer | 786-0 | ≤ 2.0 |

| Prostate Cancer | DU-145 | ≤ 2.0 |

| Breast Cancer | MDA-MB-435 | ≤ 2.0 |

Currently, there are no specific studies in the publicly available scientific literature detailing the mechanisms by which this compound or its methylated derivatives induce apoptosis in cancer cells.

Specific research on the modulation of autophagy and necroptosis pathways by this compound or its methylated derivatives has not been published in the available scientific literature.

Detailed investigations into the specific molecular interactions between this compound or its derivatives and anti-apoptotic proteins such as Bcl-2 and Bcl-xL have not been reported in the current scientific literature.

There is no available research data on the effects of this compound or its methylated derivatives on the DNA damage response pathways in cancer cells.

Anti-thrombotic and Anti-platelet Aggregation Mechanisms

Mechanistic studies focusing on the potential anti-thrombotic and anti-platelet aggregation activities of this compound have not been reported in the available scientific literature.

Anti-inflammatory Pathways and Molecular Targets

While related steroidal saponins (B1172615) from Dioscorea species are known for their anti-inflammatory properties, specific mechanistic data for this compound is sparse.

There is a lack of specific scientific studies detailing the direct modulatory effects of this compound on key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The molecular interactions and downstream consequences of this compound exposure on the production and signaling of these specific mediators have not been elucidated in the available literature.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and many natural compounds exert their anti-inflammatory effects through its inhibition. However, specific research demonstrating that this compound directly inhibits the NF-κB pathway, including details on its effect on IκBα phosphorylation, p65 nuclear translocation, or target gene transcription, is not currently available in the scientific literature.

Other Investigated Biological Activities (Mechanistic Aspects)

This compound has been investigated for its antimicrobial properties, particularly its antifungal activity. Research indicates that while it possesses this bioactivity, it is less potent than its secondary glycoside, Prosapogenin (B1211922) A. tandfonline.com Studies comparing the two compounds have shown that Prosapogenin A, which has a shorter sugar chain, exhibits much stronger antifungal effects. tandfonline.com This suggests that the structural configuration, specifically the nature of the glycosidic chains attached to the steroid core, plays a critical role in the compound's ability to interfere with fungal cells. The precise mechanism of action, such as disruption of the fungal cell membrane or inhibition of essential enzymes, has not been fully detailed for this compound itself but the structure-activity relationship points towards the importance of the sugar moiety in its antimicrobial potential. tandfonline.com

Summary of Mechanistic Findings

| Biological Activity | Pathway/Target | Mechanistic Finding for this compound |

| Anti-thrombotic | Coagulation Cascades | Exhibits strong anti-thrombotic activity, but specific molecular targets within the cascade are not yet identified. tandfonline.comtandfonline.com |

| Anti-thrombotic | Platelet Activation | Implied inhibitory effect on platelet function as part of its anti-thrombotic activity; specific pathway interactions are undefined. tandfonline.comtandfonline.com |

| Anti-inflammatory | Inflammatory Mediators (TNF-α, IL-6) | Specific studies on the modulation of TNF-α and IL-6 by this compound are not available. |

| Anti-inflammatory | NF-κB Signaling Pathway | Direct inhibition of the NF-κB pathway by this compound has not been demonstrated in available research. |

| Antimicrobial | Fungal Targets | Possesses antifungal activity, though it is less potent than its derivative, Prosapogenin A. tandfonline.com |

Mechanisms Underlying Aphrodisiac Activity (e.g., Testosterone (B1683101) Conversion)

This compound, a steroidal saponin, is closely related to diosgenin (B1670711), its aglycone. Diosgenin is a well-established precursor in the semi-synthesis of various steroid hormones, including testosterone. purity.healththeproteinfactory.com.auyoutube.comwikipedia.org This relationship forms the basis for the hypothesized mechanism of this compound's aphrodisiac activity. It is postulated that upon administration, this compound may be hydrolyzed to diosgenin, which can then be converted into testosterone through a series of enzymatic reactions. An increase in testosterone levels is strongly associated with enhanced libido and sexual behavior. nih.govphytojournal.comnih.gov

The conversion of diosgenin to testosterone is a multi-step process that has been extensively utilized in the pharmaceutical industry. purity.healthyoutube.com While this conversion is primarily achieved through chemical synthesis in industrial settings, the potential for in vivo biotransformation of diosgenin to testosterone precursors exists. This bioconversion would theoretically increase circulating testosterone levels, thereby exerting an aphrodisiac effect. theproteinfactory.com.aunih.gov Studies on various herbal aphrodisiacs have shown that an increase in serum testosterone concentration is a common underlying mechanism for their pro-sexual effects. phytojournal.comresearchgate.net

It is important to note that while the pathway from diosgenin to testosterone is chemically feasible, the extent to which this conversion occurs in preclinical in vivo models following administration of this compound requires further investigation to be definitively established. The aphrodisiac properties of many traditional medicines are often linked to their ability to influence hormone levels, with testosterone being a key player. phytojournal.comnih.gov

Table 1: Research Findings on Testosterone Conversion and Aphrodisiac Activity This table is interactive and can be sorted by clicking on the headers.

| Compound/Extract | Model | Key Findings | Reference |

|---|---|---|---|

| Diosgenin | Chemical Synthesis | Serves as a precursor for the commercial synthesis of testosterone and other steroid hormones. | purity.healththeproteinfactory.com.auyoutube.comwikipedia.org |

| Herbal Aphrodisiacs | Animal Models | Increased serum testosterone levels are correlated with enhanced sexual behavior. | nih.govphytojournal.comnih.gov |

| Cordyceps militaris | Diabetic Male Rats | Significantly improved serum testosterone levels and copulatory behavior. | researchgate.net |

| Polyherbal Formulation | Male Rats | Increased serum testosterone, LH, and FSH levels, leading to improved sexual function. | nih.gov |

Modulation of Signaling Pathways (e.g., PI3K-Akt-ERK)

Emerging research suggests that the biological activities of saponins, including potentially this compound, may be mediated through the modulation of intracellular signaling pathways. One of the key pathways implicated is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade, which plays a crucial role in cell survival, proliferation, and metabolism. oup.comnih.govnih.govnih.gov

Studies on other saponins have demonstrated their ability to activate the PI3K/Akt pathway. nih.govresearchgate.netfao.org This activation typically involves the phosphorylation of PI3K and subsequently Akt. Activated Akt can then influence a variety of downstream targets, leading to diverse physiological effects. For instance, the activation of the PI3K/Akt pathway has been linked to the neurotrophic effects of certain saponins. nih.gov

In the context of cellular metabolism, the activation of the PI3K/Akt pathway by saponins has been shown to stimulate glucose transport and glycogen (B147801) synthesis. nih.govresearchgate.netfao.org While direct evidence for this compound's effect on the PI3K-Akt-ERK pathway is not yet available, the existing literature on other saponins provides a strong rationale for investigating this as a potential mechanism of action for its various biological effects. oup.comfrontiersin.org The modulation of this pathway could explain a wide range of cellular responses to this compound.

Table 2: Research Findings on the Modulation of PI3K/Akt Signaling Pathway by Saponins This table is interactive and can be sorted by clicking on the headers.

| Saponin/Compound | Cell Line/Model | Effect on PI3K/Akt Pathway | Downstream Consequences | Reference |

|---|---|---|---|---|

| Saponins from Helicteres isora | C2C12 Skeletal Muscle Cells | Induced phosphorylation of PI3K and Akt. | Increased glucose transport and glycogen synthesis. | nih.govresearchgate.netfao.org |

| B-group Soyasaponins | Colon Cancer Cells | Inhibition of Akt signaling. | Induction of macroautophagy. | oup.com |

| Senegenin | Primary Cultured Rat Cortical Neurons | Enhanced phosphorylation of Akt. | Promotion of neurite outgrowth and neuronal survival. | nih.gov |

| Corylin | Fibroblasts | Activated PI3K/AKT signaling. | Promoted fibroblast migration and proliferation. | frontiersin.org |

Effects on Cell Membrane Integrity

Steroidal saponins, the class of compounds to which this compound belongs, are well-known for their interactions with cell membranes. acs.orguni-heidelberg.demdpi.comresearchgate.net The primary mechanism underlying this interaction is the affinity of the saponin's aglycone moiety for cholesterol, a key component of eukaryotic cell membranes. acs.orguni-heidelberg.de This interaction can lead to significant alterations in the structural and functional integrity of the cell membrane. nih.govnih.gov

The binding of steroidal saponins to membrane cholesterol can cause a rearrangement of the lipid bilayer, leading to the formation of pores or defects in the membrane. acs.orgnih.govrsc.org This disruption of the membrane can increase its permeability, allowing for the leakage of intracellular components and disrupting cellular homeostasis. mdpi.comresearchgate.netmdpi.com In some cases, this can lead to cell lysis. acs.orguni-heidelberg.de

The extent of membrane disruption is dependent on the concentration of the saponin and the cholesterol content of the membrane. nih.govresearchgate.net Studies using model membrane systems have shown that steroidal saponins can insert into the lipid bilayer, leading to changes in membrane fluidity and surface pressure. mdpi.com While the specific effects of this compound on cell membrane integrity have not been detailed, the well-documented actions of related steroidal saponins suggest that this is a critical aspect of its biological activity. acs.orguni-heidelberg.deresearchgate.net

Table 3: Research Findings on the Effects of Steroidal Saponins on Cell Membrane Integrity This table is interactive and can be sorted by clicking on the headers.

| Saponin | Model System | Observed Effects | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Digitonin | Cell Membrane Models | Binds to cholesterol, forms complexes, and removes cholesterol from the membrane core. | Specific binding of the aglycone to cholesterol. | acs.orguni-heidelberg.de |

| Steroidal Saponin 1688-1 | Lipid Bilayers | Forms defects in the membrane and small aggregates on the surface. | Interaction with cholesterol, with a preference for disordered membrane regions. | nih.gov |

| General Saponins | Erythrocytes | Hemolytic effects, destruction of lipid bilayers. | Disruption of cell membranes upon incorporation. | mdpi.com |

| General Saponins | Bacterial Cells | Increased permeability and potential cell lysis. | Interaction with membrane sterols, leading to rearrangements in membrane structure. | researchgate.netresearchgate.net |

Research Methodologies and Analytical Approaches for Protogracillin Studies

Extraction and Isolation Methodologies in Academic Research

The initial and critical step in protogracillin research involves its extraction from natural sources, followed by isolation to achieve a high degree of purity. researchgate.net Conventional and advanced chromatographic techniques are employed for this purpose, with a growing emphasis on environmentally friendly "green" extraction methods.

Column chromatography is a foundational and widely used technique for the separation and purification of this compound from crude plant extracts. researchgate.netrjptonline.org This method leverages the differential adsorption of compounds onto a solid stationary phase, allowing for their separation as a mobile phase passes through the column. youtube.com

In a typical procedure, a crude extract containing this compound is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. researchgate.nettandfonline.com A solvent or a gradient of solvents (the mobile phase) is then passed through the column. tandfonline.com Due to differences in polarity and other physicochemical properties, this compound and other compounds in the mixture travel through the column at different rates, leading to their separation. youtube.com Fractions are collected sequentially and can be analyzed to identify those containing the desired compound. tandfonline.com For instance, in one study, a silica gel column was used with a gradient of dichloromethane-methanol to separate total steroidal saponins (B1172615), including this compound. tandfonline.com Further purification on a preparative C18 column yielded this compound with a purity of ≥98%. tandfonline.com

While effective, conventional methods like column chromatography can be time-consuming and may require large volumes of organic solvents. researchgate.nettandfonline.com

| Chromatographic Step | Stationary Phase | Mobile Phase | Outcome |

|---|---|---|---|

| Initial Separation | Silica Gel | Dichloromethane-Methanol Gradient | Separation of total steroidal saponins |

| Final Purification | Preparative C18 | Acetonitrile-Water Mixture | This compound (purity ≥98%) |

Counter-current chromatography (CCC) represents a more advanced liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample. wikipedia.orgnih.gov This method is particularly useful for the separation of natural products like saponins. nih.gov In CCC, separation is achieved by partitioning solutes between two immiscible liquid phases, one of which is stationary while the other is mobile. globalresearchonline.net

Technologies have been developed that incorporate counter-current chromatography for obtaining prosapogenin (B1211922) A from this compound. researchgate.nettandfonline.com This advanced technique offers advantages in terms of recovery and can handle a wide range of polarities, making it suitable for the complex mixtures often encountered in natural product extraction. nih.gov

In line with the principles of green chemistry, there is a growing interest in developing environmentally friendly extraction methods. lp.edu.uamdpi.com Natural Deep Eutectic Solvents (NADES) have emerged as a promising green alternative to conventional organic solvents for the extraction of bioactive compounds, including steroidal saponins like this compound. researchgate.netresearchgate.netmdpi.com

NADES are mixtures of natural, non-toxic, and biodegradable components, such as choline (B1196258) chloride, organic acids, and sugars, that form a eutectic mixture with a melting point lower than that of the individual components. researchgate.neteco-vector.com These solvents have been successfully used to extract this compound and other saponins from Dioscoreae Nipponicae Rhizoma. researchgate.netmdpi.com Studies have shown that certain NADES combinations can exhibit extraction efficiencies comparable to or even higher than conventional solvents like methanol (B129727) and water. mdpi.com For example, a NADES composed of choline chloride and malonic acid (in a 1:1 molar ratio) demonstrated the best extraction efficiency for four steroidal saponins, including this compound. mdpi.com

The use of NADES in conjunction with techniques like ultrasonic-assisted extraction can further enhance extraction efficiency while maintaining the "green" credentials of the process. researchgate.net The recovery of the extracted saponins from the NADES can be achieved using methods like macroporous resin adsorption. mdpi.com

| Solvent Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Organic Solvent | Methanol | High extraction efficiency for some saponins | Toxicity, environmental concerns |

| Conventional Aqueous Solvent | Water | Safe, environmentally friendly | Lower extraction efficiency for some saponins compared to organic solvents |

| Natural Deep Eutectic Solvent (NADES) | Choline chloride-malonic acid | Green, non-toxic, biodegradable, potentially high extraction efficiency | Recovery of extracted compounds can require an additional step |

Analytical Techniques for Quantification and Structural Characterization in Research

Once this compound has been extracted and isolated, precise analytical techniques are necessary for its quantification and the confirmation of its chemical structure. High-performance liquid chromatography and its coupling with mass spectrometry are the primary tools used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of this compound. tandfonline.comresearchgate.net This method provides high resolution and sensitivity for the separation, identification, and quantification of individual components in a mixture. nih.gov

In a typical HPLC analysis of this compound, the sample is injected into a column containing a stationary phase (e.g., C18). researchgate.net A liquid mobile phase is then pumped through the column at high pressure, and the separation of compounds is achieved based on their differential interactions with the stationary and mobile phases. nih.gov The detection of this compound is often performed using a UV detector, as the compound exhibits UV absorbance. researchgate.nettandfonline.com The purity of isolated this compound is frequently confirmed by HPLC, with purities of ≥98% being reported. researchgate.nettandfonline.com

For quantitative analysis, a calibration curve is constructed using a known concentration of a this compound standard. researchgate.net The concentration of this compound in a sample is then determined by comparing its peak area in the chromatogram to the calibration curve. researchgate.net

For even greater sensitivity, resolution, and structural information, Ultra-Performance Liquid Chromatography (UPLC) is often coupled with mass spectrometry (MS). measurlabs.com UPLC utilizes smaller particle sizes in the stationary phase, allowing for higher pressures and resulting in faster analysis times and improved separation efficiency compared to conventional HPLC. measurlabs.com

When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a powerful tool for both quantification and structural elucidation. mdpi.comnih.gov In this setup, the UPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing highly specific detection. tmrjournals.com The MS/MS capability allows for the fragmentation of selected ions, yielding characteristic fragment patterns that can be used to confirm the identity of this compound and differentiate it from other related compounds. measurlabs.com

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) is another advanced analytical technique used in this compound research. This method combines the high separation power of UPLC with the high mass accuracy and resolution of a QTOF mass spectrometer. This is particularly valuable for the structural characterization of novel saponins and for metabolomics studies where the precise identification of numerous compounds is required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. youtube.comtmrjournals.com In the study of this compound, LC-MS is instrumental for the identification and quantification of the compound in complex mixtures, such as plant extracts or reaction media. The liquid chromatography component separates this compound from other compounds based on its physicochemical properties, such as polarity and size. Following separation, the mass spectrometer ionizes the this compound molecules and separates them based on their mass-to-charge ratio, providing highly specific detection and structural information. nih.gov

High-resolution mass spectrometry, a facet of LC-MS, is particularly crucial in the analysis of natural products like this compound, offering precise mass measurements that aid in determining the elemental composition of the molecule. tmrjournals.com The technique is also invaluable for monitoring the biotransformation of this compound, for instance, during enzymatic hydrolysis, by allowing for the simultaneous detection and quantification of the substrate (this compound) and its products.

Thin-Layer Chromatography (TLC) in Fraction Analysis

Spectrometric Characterization Methods (e.g., NMR, IR, HRESIMS) in Structural Elucidation

The definitive structural elucidation of this compound relies on a combination of spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complete chemical structure of organic molecules like this compound. springernature.comhyphadiscovery.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the types and connectivity of protons and carbons in the molecule. hyphadiscovery.com Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are essential for establishing the connectivity between different atoms and for assembling the complete molecular framework of the steroidal saponin (B1150181), including the complex sugar moieties attached to the aglycone. hyphadiscovery.comnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular weight and elemental formula of this compound. researchgate.net This technique provides a highly accurate mass measurement, which is crucial for confirming the molecular formula and for distinguishing between compounds with similar nominal masses. researchgate.net

Enzymatic Hydrolysis for Biotransformation and Derivative Preparation

Enzymatic hydrolysis is a key biotransformation strategy used to selectively modify this compound and prepare its derivatives, such as Prosapogenin A. tandfonline.comtandfonline.com This method offers a more specific and milder alternative to chemical hydrolysis, which often leads to the generation of numerous byproducts and requires harsh reaction conditions. tandfonline.com The biotransformation of saponins, including this compound, can enhance their biological activities. nih.gov

In a typical enzymatic hydrolysis process for this compound, a specific enzyme is selected to cleave a particular glycosidic bond. tandfonline.com For instance, β-dextranase has been shown to be effective in converting this compound to Prosapogenin A. tandfonline.com The process involves incubating this compound with the chosen enzyme under optimized conditions of pH, temperature, and enzyme-to-substrate ratio. tandfonline.comresearchgate.net This targeted approach allows for the clean and efficient production of desired derivatives, which can then be isolated and studied for their pharmacological properties. tandfonline.com

Optimization Strategies in Experimental Design (e.g., Response Surface Methodology)

To maximize the efficiency and yield of processes like enzymatic hydrolysis of this compound, optimization strategies such as Response Surface Methodology (RSM) are employed. tandfonline.comnih.gov RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. nih.gov It allows for the evaluation of the effects of multiple independent variables on a response variable. tandfonline.com

In the context of this compound biotransformation, a Box-Behnken design (BBD), a type of RSM, can be used to optimize the conditions for enzymatic hydrolysis. tandfonline.com The key factors influencing the yield of the desired product, such as the pH of the buffer, hydrolysis temperature, and the enzyme-to-protogracillin ratio, are varied systematically. tandfonline.com The experimental data is then fitted to a polynomial equation to create a mathematical model that describes the relationship between the variables and the response. nih.gov This model can be used to generate three-dimensional response surface plots and contour plots, which visually represent the effects of the independent variables on the yield. tandfonline.com Through this methodology, the optimal conditions for achieving the highest possible yield of the target derivative can be determined with a reduced number of experimental runs. tandfonline.com For the enzymatic hydrolysis of this compound to Prosapogenin A, optimal conditions have been identified as a pH of 4.81, a temperature of 56.7°C, and a β-dextranase to this compound ratio of 5.0:1, resulting in a yield of 96.4 ± 1.4%. tandfonline.comtandfonline.comresearchgate.net

Computational and Systems Biology Approaches in Protogracillin Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (such as Protogracillin) to a receptor, typically a protein target openaccessjournals.comnih.govijprems.com. This process simulates how a molecule fits into the active site or binding pocket of a protein, helping to identify potential molecular targets and understand the nature of their interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions openaccessjournals.comnih.gov. By ranking potential binding poses based on scoring functions, molecular docking can identify lead compounds with therapeutic potential openaccessjournals.comijprems.com. While it provides valuable insights into binding affinity, the accuracy of scoring functions remains an active area of research openaccessjournals.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations extend molecular docking by modeling the movement of atoms and molecules over time openaccessjournals.complos.orgnih.govplos.orgnih.gov. This allows researchers to capture the flexibility of molecules and predict binding kinetics, providing a more dynamic view of ligand-receptor interactions openaccessjournals.complos.orgnih.govplos.orgnih.gov. MD simulations can reveal detailed atomic-level mechanisms of interaction, conformational changes, and the stability of molecular complexes, offering deeper insights into how this compound might exert its effects at a molecular level plos.orgnih.govplos.orgnih.gov.

Omics Technologies in Mechanistic Elucidation

Omics technologies, including metabolomics, transcriptomics, and proteomics, provide a comprehensive view of cellular responses to compounds like this compound. These approaches allow for the global analysis of biological molecules, offering insights into the underlying mechanisms of action.

Metabolomics involves the comprehensive measurement of small molecules (metabolites) within biological systems metabolon.comnih.gov. It reflects the dynamic response of an organism to stimuli, such as drug treatment, and can reveal the cumulative effects of biological activity metabolon.comnih.gov. By profiling changes in metabolite levels, researchers can identify biomarkers and understand how this compound influences metabolic pathways metabolon.comnih.govnih.gov. For instance, studies have shown that metabolomics can identify key metabolic signatures, such as alterations in lipid and amino acid metabolism, in response to various exposures nih.gov. This compound itself has been identified within metabolic profiling studies 114.55.40figshare.com.

Transcriptomics, particularly through RNA sequencing (RNA-Seq), analyzes the complete set of RNA transcripts in a cell or population of cells galaxyproject.orggenewiz.comwikipedia.org. This technology allows for the quantitative measurement of gene expression levels and the identification of genes or pathways that are differentially expressed under different conditions galaxyproject.orggenewiz.comwikipedia.org. By examining how this compound affects gene expression, researchers can gain insights into its cellular targets and the signaling pathways it modulates nih.govplos.orgdiytranscriptomics.com. Transcriptomics provides a broad overview of active and dormant cellular processes and is crucial for understanding how gene expression is regulated wikipedia.org.

Proteomics involves the large-scale study of proteins, including their structures, functions, and interactions rsc.orguniv-paris-diderot.frnih.gov. Mass spectrometry-based proteomics is a key technology for identifying protein-protein interactions (PPIs) and characterizing protein complexes rsc.orguniv-paris-diderot.frnih.gov. These studies can reveal how this compound might interact with cellular proteins or influence protein networks rsc.orguniv-paris-diderot.frnih.govmdpi.com. For example, integrating chemical crosslinking with mass spectrometry-based proteomics can systematically characterize proteins interacting with surface glycoproteins, contributing to the construction of interaction networks rsc.org.

Network Pharmacology Approaches

Network pharmacology views diseases and drug actions from a systems perspective, recognizing that biological processes involve complex networks of interactions rather than single targets mdpi.comresearchgate.net. This approach integrates omics data, pathway analysis, and molecular docking to map out the complex interactions between compounds like this compound and multiple biological targets mdpi.comresearchgate.net. By constructing these networks, researchers can identify key nodes, predict potential therapeutic effects, and understand the multi-target mechanisms of action of natural products mdpi.comresearchgate.net. Studies have utilized network pharmacology alongside transcriptomics to explore the mechanisms of action of natural compounds, identifying potential targets and pathways. This compound has been identified in studies employing network pharmacology to decipher the pharmacological mechanisms of related compounds 114.55.40.

Future Research Directions and Academic Implications

Discovery of Novel Molecular Targets and Pathways

A critical avenue for future research involves the comprehensive identification of Protogracillin's molecular targets and the intricate signaling pathways it modulates. While its cytotoxic and anti-thrombotic activities are recognized mghpcc.orgarxiv.org, the specific proteins, enzymes, or cellular processes that mediate these effects remain largely unelucidated. Future studies should employ advanced screening techniques, such as proteomic profiling and high-throughput screening assays, to pinpoint direct molecular interactions ontosight.aimedchemexpress.comchemfaces.com. Investigating this compound's influence on key cellular processes, including cell cycle regulation, apoptosis induction, and inflammatory cascades, will be crucial for understanding its therapeutic potential ontosight.aimedchemexpress.com. Identifying these novel targets will not only deepen our fundamental knowledge of this compound's action but also pave the way for rational drug design and the development of targeted therapies.

Elucidation of Comprehensive Pharmacodynamic Mechanisms

The precise pharmacodynamic mechanisms underlying this compound's observed biological activities require thorough investigation. Current research indicates its cytotoxic effects against cancer cell lines and its potential to inhibit platelet aggregation mghpcc.orgarxiv.orgchemfaces.com. However, a detailed understanding of how it achieves these effects at the cellular and molecular level is lacking. Future research should focus on dissecting these mechanisms, potentially through in vitro and in vivo studies that employ advanced cell biology techniques, biochemical assays, and molecular imaging. For instance, studies could explore this compound's impact on specific enzyme activities, receptor binding, or gene expression profiles related to its anti-cancer and anti-thrombotic actions nih.govnih.govfrontiersin.org. Unraveling these comprehensive pharmacodynamic profiles is essential for optimizing its therapeutic application and predicting its behavior in complex biological systems.

Development of Advanced Biosynthetic Engineering Strategies

The sustainable and scalable production of this compound is a significant area for future development. Currently, it is primarily isolated from natural plant sources, which can lead to challenges related to yield, variability, and environmental impact psu.edumdpi.comnih.gov. Future research should explore advanced biosynthetic engineering strategies. This includes optimizing plant tissue culture techniques and investigating the potential for microbial biosynthesis using engineered strains mdpi.comnih.gov. Identifying and characterizing the genes and enzymes involved in this compound's biosynthesis pathway in plants could enable the development of heterologous expression systems in microorganisms, offering a more controlled and efficient production method mdpi.comnih.govmpg.de. Furthermore, exploring enzymatic hydrolysis methods for converting more abundant precursors into this compound or its derivatives could also present a viable production strategy oxfordglobal.comtandfonline.com.

Integration of Multi-Omics and Computational Data for Holistic Understanding

A holistic understanding of this compound's biological role necessitates the integration of multi-omics data with computational modeling approaches. Future research should leverage genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive molecular landscape of this compound's effects oxfordglobal.comnih.govnih.govfrontiersin.orgarxiv.orgresearchgate.netmdpi.comfrontiersin.orgjci.orgnih.gov. By integrating these diverse datasets, researchers can identify key regulatory networks, uncover complex interactions, and generate testable hypotheses about this compound's mechanisms of action nih.govnih.govfrontiersin.orgarxiv.orgjci.orgnih.gov. Computational modeling and systems biology approaches can further enhance this understanding by simulating biological processes, predicting molecular behavior, and identifying potential therapeutic targets or pathways mghpcc.orgarxiv.orgpsu.edunih.govfrontiersin.orgresearchgate.netmdpi.comjci.orgnih.govduke.edu. Such integrated approaches are vital for deciphering the complexity of natural product interactions within biological systems.

Exploration of Chemical Modifications for Enhanced Biological Activities

The exploration of chemical modifications to this compound presents a significant opportunity for developing novel therapeutic agents with improved efficacy, specificity, and pharmacokinetic properties. Future research should focus on structure-activity relationship (SAR) studies to understand how structural alterations influence biological activity chemfaces.com. Synthesizing this compound analogs and derivatives could lead to compounds with enhanced potency, reduced toxicity, or altered bioavailability hudsonlabautomation.compatsnap.comscripps.edu. Investigating modifications such as glycosylation, esterification, or the addition of functional groups could yield compounds with superior therapeutic profiles for various disease indications hudsonlabautomation.compatsnap.com. This systematic exploration of chemical space around the this compound scaffold is a promising strategy for drug discovery and development.

Q & A

Q. Methodological Recommendations :

- Standardize assays using validated cell lines (e.g., ATCC-certified) and include positive controls (e.g., doxorubicin).

- Perform stability studies (pH, temperature) and use vehicle controls (e.g., DMSO ≤0.1%) .

- Validate in vivo results with pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) .

What are the best practices for designing dose-response studies to evaluate this compound’s cytotoxicity?

Q. Basic Research Focus

Q. Advanced Considerations :

- Account for solubility limits (e.g., this compound’s aqueous solubility: ≤50 µg/mL) by using surfactants (e.g., Tween-80) .

- Include ROS (reactive oxygen species) and mitochondrial membrane potential assays to elucidate mechanisms .

How can researchers resolve conflicting structural data for this compound derivatives?

Advanced Research Focus

Discrepancies in glycosylation patterns or aglycone modifications require:

- Advanced NMR techniques : NOESY for spatial proximity analysis and J-resolved spectroscopy for coupling constants .

- X-ray crystallography : If crystallization is feasible, compare with computational models (e.g., DFT-optimized structures) .

- Collaborative validation : Cross-laboratory replication using identical reference standards .

What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with other compounds?

Q. Advanced Research Focus

Q. Example Table :

| Combination | This compound (µM) | Cisplatin (µM) | CI Value | Interpretation |

|---|---|---|---|---|

| 1:1 | 5.0 | 2.5 | 0.72 | Synergy |

| 1:2 | 3.3 | 6.6 | 1.15 | Antagonism |

How should researchers validate this compound’s molecular targets in mechanistic studies?

Q. Advanced Research Focus

- Pull-down assays : Use biotinylated this compound with streptavidin beads to isolate binding proteins .

- RNA-seq/proteomics : Compare treated vs. untreated cells (e.g., differential expression of apoptosis-related genes like BAX or BCL-2) .

- CRISPR/Cas9 knockout : Validate candidate targets (e.g., AKT1) in isogenic cell lines .

What ethical and technical guidelines apply to preclinical testing of this compound in animal models?

Q. Basic Research Focus

- Ethics : Follow ARRIVE 2.0 guidelines for reporting and obtain IACUC approval .

- Dosing : Calculate based on body surface area (e.g., human equivalent dose scaling) .

- Endpoints : Monitor tumor volume (caliper measurements) and survival rates in xenograft models .

What are the limitations of current bioavailability studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.